N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H17NO |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(4-phenylphenyl)dibenzofuran-3-amine |
InChI |
InChI=1S/C24H17NO/c1-2-6-17(7-3-1)18-10-12-19(13-11-18)25-20-14-15-22-21-8-4-5-9-23(21)26-24(22)16-20/h1-16,25H |
InChI Key |
SZOFSHPSDMYXKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine generally involves a multi-step reaction. One common method starts with benzofuran as the initial material, which undergoes a reaction under alkaline conditions with nitrobenzene to form a nitro product. This nitro product is then reduced to the corresponding amine using reagents such as sodium nitrite .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar multi-step reactions. The process is optimized for yield and purity, often involving crystallization or other purification methods to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction typically produces amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine has been investigated for its anticancer properties. Studies indicate that compounds with similar dibenzofuran structures exhibit cytotoxic effects against several cancer cell lines. For instance, derivatives of dibenzofuran have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or the modulation of signaling pathways associated with tumor growth. Preliminary research suggests that it could interfere with the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Materials Science
Organic Light Emitting Diodes (OLEDs)
this compound has potential applications in organic electronics, particularly in OLED technology. Its unique electronic properties make it suitable for use as a host material or an emitter in OLEDs. The compound's ability to facilitate efficient charge transport and luminescence can enhance the performance of OLED devices .
Photophysical Properties
Research has shown that compounds with similar structures exhibit favorable photophysical properties, such as high fluorescence quantum yields and suitable energy levels for effective charge injection. These characteristics are essential for developing high-performance OLEDs .
Organic Electronics
Charge Transport Materials
In addition to OLEDs, this compound can serve as a charge transport material in organic photovoltaic cells (OPVs). Its molecular structure allows for efficient electron mobility, which is critical for enhancing the overall efficiency of OPVs .
Stability and Performance
The stability of the compound under operational conditions is another critical factor. Studies indicate that its thermal and photochemical stability can significantly impact the longevity and reliability of devices incorporating this material .
Case Studies
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it binds to nucleic acids, allowing for the detection and quantification of these molecules in biological samples. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally analogous to several biphenylamine derivatives, differing in heteroatom substitution, substituent positions, and molecular architecture. Below is a detailed comparison:
Heteroatom Variation: Dibenzofuran vs. Dibenzothiophene
- N-([1,1′-Biphenyl]-4-yl)dibenzo[b,d]thiophen-3-amine (CAS: 1290039-87-0):
- Replaces the oxygen atom in dibenzofuran with sulfur (dibenzothiophene).
- Molecular weight: 341.47 g/mol (due to sulfur's higher atomic mass).
- Electronic Properties : Sulfur's lower electronegativity compared to oxygen results in a deeper highest occupied molecular orbital (HOMO) level, enhancing hole injection and charge balance in QLEDs. This compound is utilized in inverted red InP QLEDs, achieving a record external quantum efficiency (EQE) of 23.4% .
- Application : Preferred in high-efficiency devices due to superior hole mobility compared to oxygenated analogs .
Positional Isomerism: 2-Amine vs. 3-Amine Substitution
- N-(4-Biphenylyl)dibenzo[b,d]furan-2-amine (CAS: 1300028-94-7): The amine group is at the 2-position of the dibenzofuran core instead of the 3-position. Molecular weight: 335.41 g/mol (identical to the target compound).
Structural Analogues with Extended Aromatic Systems
- N,N-Bis[4-(4-dibenzofuranyl)phenyl]-[1,1'-biphenyl]-4-amine (CAS: 1413395-39-7):
- Incorporates two dibenzofuranyl groups attached to the biphenylamine core.
- Advantages : Extended conjugation enhances hole mobility and thermal stability (>400°C decomposition temperature), making it suitable for high-temperature device processing .
- Application : Used in multilayer OLED architectures to improve device longevity .
Biphenylamine Derivatives with Carbazole/Fluorene Units
- N-(1,1′-biphenyl-4-yl)-N-[4-(9-phenyl-9H-carbazol-3-yl)phenyl]-9,9-dimethyl-9H-fluoren-2-amine (PCBBiF) :
- Substitutes dibenzofuran with carbazole and fluorene moieties.
- Properties : Carbazole's electron-donating nature raises the HOMO level, while fluorene enhances morphological stability. This compound achieves balanced charge transport in OLEDs but may exhibit lower thermal stability compared to dibenzofuran-based analogs .
Research Findings and Trends
- Heteroatom Influence : Sulfur-containing analogs (e.g., dibenzothiophene derivatives) generally outperform oxygenated ones in charge transport due to deeper HOMO levels and enhanced intermolecular interactions .
- Thermal Stability : Compounds with extended aromatic systems (e.g., multiple dibenzofuranyl groups) exhibit superior thermal stability, critical for industrial device manufacturing .
- Synthetic Challenges: Positional isomerism (e.g., 2- vs. 3-amine) requires precise control during synthesis, as minor structural changes significantly impact device performance .
Biological Activity
N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine is a complex organic compound that has gained attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H17NO, with a molecular weight of 335.40 g/mol. The compound features a dibenzo[b,d]furan core substituted with a biphenyl group, which contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H17NO |
| Molecular Weight | 335.40 g/mol |
| Structural Features | Dibenzo[b,d]furan core with biphenyl substitution |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate enzyme activity and influence various biological pathways, including signal transduction cascades and gene expression regulation .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the growth of certain cancer cell lines, although detailed quantitative data remains scarce. The mechanism may involve the induction of apoptosis in cancer cells through modulation of signaling pathways .
Case Studies and Research Findings
- Antiviral Activity : A study involving derivatives related to dibenzo[b,d]furan compounds demonstrated significant antiviral activity against influenza viruses. Although direct studies on this compound are lacking, structural similarities suggest potential for similar activity .
- Cytotoxicity Studies : Investigations into related compounds have shown varying degrees of cytotoxicity across different cell lines. For instance, compounds with similar structures exhibited IC50 values indicating effective concentrations for inhibiting cell proliferation .
- Molecular Docking Studies : Computational studies have indicated that this compound may interact favorably with certain biological targets, suggesting a rational basis for its potential therapeutic applications .
Q & A
Q. What spectroscopic techniques are recommended for structural characterization of N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm aromatic proton environments and biphenyl/dibenzofuran connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., amine stretching at ~3300 cm⁻¹). For crystallographic confirmation, X-ray diffraction (XRD) is ideal but requires single-crystal samples. Cross-reference spectral data with structurally analogous biphenyl-amine derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) : nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation of dust/aerosols. Store in airtight, corrosion-resistant containers away from heat/ignition sources. In case of skin contact, wash immediately with water (≥15 minutes) and consult a safety data sheet (SDS) for specific decontamination steps. Dispose of waste via hazardous waste protocols , considering potential aquatic toxicity .
Q. What are common synthetic routes for this compound?
- Methodological Answer : Synthesize via Buchwald-Hartwig amination between dibenzofuran-3-amine and 4-bromobiphenyl, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos). Alternatively, employ Ullmann coupling with copper iodide in DMF at elevated temperatures. Monitor reaction progress via TLC and purify by column chromatography (silica gel, hexane/ethyl acetate gradient). Optimize yields by controlling stoichiometry and avoiding oxygen-sensitive intermediates .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized to synthesize derivatives with modified biphenyl groups?
- Methodological Answer : Select boronic acid derivatives (e.g., 4-biphenylboronic acid pinacol ester) and couple with halogenated dibenzofuran precursors. Use Pd(PPh₃)₄ as a catalyst in a degassed THF/H₂O mixture (3:1) under reflux. Add cesium carbonate as a base to enhance reactivity. For sterically hindered substrates, switch to SPhos ligands to reduce dimerization. Characterize intermediates via GC-MS to identify side products .
Q. How should contradictory cytotoxicity data across pharmacological studies be addressed?
- Methodological Answer : Replicate assays under standardized conditions (e.g., MTT assay vs. ATP-based viability tests). Validate cell line specificity (e.g., HeLa vs. MCF-7) and exposure times (24–72 hours). Perform dose-response curves to assess IC₅₀ consistency. Investigate metabolite stability via HPLC-UV to rule out degradation artifacts. Cross-reference with structural analogs (e.g., carbazole derivatives) to identify substituent-dependent activity trends .
Q. What computational methods are effective for predicting reactivity and regioselectivity in derivatization reactions?
- Methodological Answer : Use density functional theory (DFT) (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Simulate reaction pathways with transition state modeling (e.g., Gaussian 16). For regioselectivity in electrophilic substitution, map electrostatic potential surfaces (EPS) to predict attack sites. Validate predictions with experimental kinetic studies (e.g., Hammett plots) .
Q. How can environmental impact assessments be integrated into disposal protocols for this compound?
- Methodological Answer : Conduct biodegradability tests (OECD 301F) to evaluate persistence. Use algae growth inhibition assays (OECD 201) to assess aquatic toxicity. For disposal, incinerate at >1000°C with scrubbers to prevent dioxin formation. Alternatively, employ advanced oxidation processes (AOPs) (e.g., UV/H₂O₂) for degradation. Document outcomes in compliance with REACH regulations .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported mutagenicity profiles?
- Methodological Answer : Compare Ames test protocols (e.g., TA98 vs. TA100 strains, ±S9 metabolic activation). Test purity via HPLC-MS to rule out mutagenic impurities (e.g., nitroarenes). Perform comet assays to detect DNA strand breaks in mammalian cells. If results conflict, conduct QSAR modeling to predict structural alerts (e.g., aromatic amines) and correlate with experimental data .
Tables for Key Methodological Comparisons
| Parameter | Basic Approach | Advanced Optimization |
|---|---|---|
| Synthesis Yield | Column chromatography (70–80%) | Microwave-assisted synthesis (85–90%) |
| Toxicity Screening | MTT assay (24h) | High-content imaging (72h + live/dead) |
| Computational Modeling | DFT (ground-state geometry) | MD simulations (solvent effects) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
